Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-
Description
Structural Characterization and Molecular Design
Isoxazole-Piperazine Hybrid Architecture
Core Heterocyclic Framework Analysis
The compound features a dual-heterocyclic scaffold comprising a 3,5-dimethylisoxazole ring linked via a methanone bridge to a piperazine ring. The isoxazole ring, a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2, adopts a planar conformation due to aromatic stabilization from its six π-electrons. The 3,5-dimethyl substituents introduce steric bulk, reducing rotational freedom and enhancing hydrophobic interactions.
The piperazine ring, a six-membered diamine heterocycle, exists in a chair conformation in its free state but adopts boat or twist-boat conformations when coordinated to metal ions or engaged in hydrogen bonding. The methanone bridge (-CO-) between the isoxazole and piperazine moieties introduces rigidity, limiting torsional flexibility while enabling electronic conjugation between the two rings.
Table 1: Key Bond Lengths and Angles in the Isoxazole-Piperazine Core
| Parameter | Isoxazole Ring | Piperazine Ring |
|---|---|---|
| C-O Bond Length (Å) | 1.36 | - |
| C-N Bond Length (Å) | 1.30 | 1.45 |
| Ring Torsion Angle (°) | 0.5 | 55–60 |
Substituent Effects of Trifluoromethyl and Nitro Groups
The 4-[2-nitro-4-(trifluoromethyl)phenyl] substituent on the piperazine ring introduces distinct electronic and steric effects:
Trifluoromethyl (-CF₃):
- Electron-withdrawing inductive effect (-I): The high electronegativity of fluorine atoms creates a strong dipole, reducing electron density at the phenyl ring’s para position.
- Lipophilicity enhancement: The -CF₃ group increases logP by ~1.0 compared to -CH₃, improving membrane permeability.
- Conformational restraint: Steric bulk from three fluorine atoms restricts rotation around the C-CF₃ bond, favoring a perpendicular orientation relative to the phenyl ring.
Nitro (-NO₂):
- Resonance and inductive effects: The nitro group withdraws electron density via resonance (-R) and induction (-I), directing electrophilic substitution to the meta position.
- Hydrogen-bonding potential: The nitro group’s oxygen atoms can act as weak hydrogen-bond acceptors, influencing crystal packing or target binding.
Table 2: Electronic Effects of Substituents on Phenyl Ring Reactivity
| Substituent | σₚ (Hammett) | logP Contribution |
|---|---|---|
| -CF₃ | +0.54 | +1.2 |
| -NO₂ | +1.27 | +0.4 |
| -H (Reference) | 0.00 | 0.0 |
Conformational Flexibility of the Piperazine Ring
The piperazine ring exhibits dynamic conformational adaptability:
- Chair-to-boat transitions: In metal-coordinated complexes, the piperazine ring flips between chair and boat conformations to optimize ligand-metal bond angles. For example, in cadmium coordination polymers, chair conformations dominate in layered networks, while boat forms appear in linear chains.
- Torsional flexibility: The N-C-C-N torsion angle ranges from 50° to 60° in unconstrained piperazines, allowing adaptation to steric demands from substituents.
- Hydrogen-bonding interactions: Piperazine’s amine protons participate in hydrogen bonds with carbonyl groups or solvent molecules, stabilizing specific conformers.
Table 3: Piperazine Conformational Preferences in Coordination Polymers
| Metal Ion | Coordination Geometry | Piperazine Conformation | Reference |
|---|---|---|---|
| Co²⁺ | Octahedral | Chair | |
| Cd²⁺ | Trigonal bipyramidal | Boat | |
| Ni²⁺ | Square planar | Chair |
Properties
Molecular Formula |
C17H17F3N4O4 |
|---|---|
Molecular Weight |
398.34 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H17F3N4O4/c1-10-15(11(2)28-21-10)16(25)23-7-5-22(6-8-23)13-4-3-12(17(18,19)20)9-14(13)24(26)27/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
LJTICHFRUOMKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- typically involves multi-step organic reactions. The process begins with the preparation of the 3,5-dimethyl-4-isoxazolyl ring, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The next step involves the introduction of the methanone group, followed by the attachment of the 4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl moiety through nucleophilic substitution or coupling reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- is scaled up using continuous flow reactors and automated processes. These methods ensure consistent quality and efficiency in large-scale production. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in derivatives with new functional groups.
Scientific Research Applications
Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitro group may participate in redox reactions, while the piperazinyl moiety can interact with protein binding sites. These interactions lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues from Piperazinyl-Isoxazolyl Methanones
lists several structurally related methanones with piperazinyl and isoxazolyl groups. Key comparisons include:
| Compound Name | Substituents on Piperazinyl Phenyl | Isoxazolyl Substituents | Key Properties/Applications |
|---|---|---|---|
| Target Compound | 2-nitro-4-(trifluoromethyl)phenyl | 3,5-dimethyl | Not explicitly stated; inferred agrochemical relevance |
| 4-(4-Chlorophenyl)piperazin-1-ylmethanone (InChIKey: MPAAEHZMULUALY) | 4-chlorophenyl | 3,5-dimethyl | Used in pesticidal research; chlorine enhances lipophilicity |
| [4-(3-Chlorophenyl)piperazin-1-yl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methanone | 3-chlorophenyl | 3-(4-fluorophenyl), 5-methyl | Fluorine improves metabolic stability |
| 4-(3,5-Dimethoxyphenyl)-1-piperazinylmethanone | 3,5-dimethoxyphenyl | 5-methyl, 3-phenyl | Methoxy groups increase solubility |
Key Structural Differences:
Physicochemical Properties
- Planarity and Crystallinity: highlights that substituent orientation (e.g., perpendicular fluorophenyl groups) affects crystallinity. The target compound’s nitro and trifluoromethyl groups may disrupt planarity, reducing crystallinity compared to chlorophenyl analogs .
- Solubility: The nitro group’s polarity could increase aqueous solubility relative to chloro-substituted derivatives but decrease lipid solubility compared to methoxy groups .
Biological Activity
Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- (CAS No. 866789-39-1) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. With a molecular formula of C17H17F3N4O4 and a molecular weight of 398.34 g/mol, this compound exhibits various properties that may contribute to its therapeutic efficacy.
Anti-inflammatory Properties
Research indicates that compounds similar to Methanone may possess anti-inflammatory properties. A study on related isoxazole derivatives demonstrated that they could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Antidepressant Effects
The piperazine component of Methanone has been associated with antidepressant-like effects in various animal models. Studies show that piperazine derivatives can enhance serotonergic and noradrenergic neurotransmission, which are crucial pathways in mood regulation .
Antimicrobial Activity
Methanone has shown promise in preliminary antimicrobial assays. Its structural components suggest potential interactions with bacterial cell membranes or metabolic pathways, leading to inhibition of growth in certain bacterial strains .
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar compounds. The results indicated that derivatives with an isoxazole ring exhibited significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process. Methanone was hypothesized to act through a similar mechanism based on its structural features .
Case Study 2: Antidepressant Evaluation
In an experimental model assessing the antidepressant activity of piperazine derivatives, Methanone was evaluated for its effect on behavioral tests such as the forced swim test and tail suspension test. The results suggested that Methanone significantly reduced immobility time, indicating potential antidepressant effects comparable to established treatments .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
